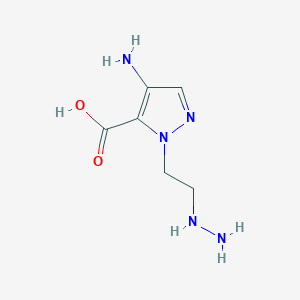

4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid

Description

4-Amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a hydrazinyl ethyl substituent at the 1-position and a carboxylic acid group at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets via hydrogen bonding, π-π interactions, and metal chelation .

Properties

IUPAC Name |

4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O2/c7-4-3-10-11(2-1-9-8)5(4)6(12)13/h3,9H,1-2,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWGVURGSKZFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1N)C(=O)O)CCNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine derivatives with pyrazole precursors. One common method involves the condensation of 4-amino-1H-pyrazole-5-carboxylic acid with 2-hydrazinylethylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino and hydrazinyl groups can be oxidized to form corresponding oxides or imines.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its hydrazinyl group can form covalent bonds with specific amino acid residues, making it useful for labeling and tracking proteins in biochemical assays.

Medicine

In medicinal chemistry, derivatives of 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid have shown potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with target proteins, altering their function and leading to various biological effects. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

The following analysis compares 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid with structurally analogous pyrazole-carboxylic acid derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.

Structural Features and Substituent Effects

Key Observations :

- The hydrazinylethyl group in the target compound introduces conformational flexibility and hydrogen-bonding capacity, distinguishing it from rigid aryl/halo-substituted analogs.

- Methoxyphenyl and carbamothioyl groups enhance electronic effects, influencing binding to enzymatic targets like kinases or proteases .

Biological Activity

4-Amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1798730-48-9) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 185.18 g/mol

- Storage Conditions : Should be kept in a dark place under inert atmosphere at 2-8°C.

Synthesis and Derivatives

The synthesis of 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions that can yield various derivatives with modified biological activities. These modifications often enhance the compound's efficacy against specific biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those related to 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid. For instance, derivatives containing the pyrazole moiety have shown substantial inhibitory activity against neuraminidase (NA), an enzyme critical for the replication of influenza viruses.

In a study focusing on C-5-NH-acyl derivatives of oseltamivir, several compounds exhibited significant NA inhibitory activity, suggesting that modifications at the C-5 position can enhance antiviral properties. The most active compounds demonstrated inhibition percentages ranging from 30% to over 70% at concentrations of 10 μM, depending on the substituents' electronic properties and steric effects .

Anticancer Activity

Compounds based on pyrazole structures have also been investigated for their anticancer properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The incorporation of hydrazine groups into the pyrazole structure has been associated with enhanced cytotoxicity against specific cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives indicate that modifications at various positions significantly affect biological activity:

| Position | Modification | Effect on Activity |

|---|---|---|

| C-5 | Substituents (e.g., halogens) | Increased NA inhibitory activity |

| N-1 | Alkylation with hydrophobic groups | Enhanced cytotoxicity in cancer cells |

| N-3 | Aromatic substitutions | Varied effects depending on electron density |

These findings suggest that careful tuning of substituents can optimize the biological profile of these compounds.

Case Studies

- Antiviral Efficacy : A study demonstrated that a derivative of 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid exhibited an IC value lower than that of standard antiviral agents when tested against a strain of influenza virus, indicating its potential as a therapeutic agent .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives led to a significant reduction in cell viability in various cancer cell lines, with IC values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.